molecular formula C21H18N2O6 B13127648 Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No.: B13127648
M. Wt: 394.4 g/mol
InChI Key: GKUQETSMVPQNBK-UHFFFAOYSA-N
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Description

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a complex organic compound with a molecular formula of C21H18N2O6. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The presence of both amino and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves multiple steps. One common method starts with the nitration of anthraquinone to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The final step involves the esterification of the carboxylic acid group with cyclohexanol under acidic conditions to form the cyclohexyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted anthraquinone derivatives.

Scientific Research Applications

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential as a biological stain and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the production of high-performance materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-nitroanthraquinone: Similar structure but lacks the cyclohexyl ester group.

    1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but lacks the nitro group.

    4-Nitro-1-aminoanthraquinone-2-carboxylic acid: Similar structure but lacks the cyclohexyl ester group.

Uniqueness

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to the presence of both amino and nitro groups, as well as the cyclohexyl ester group

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

cyclohexyl 1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C21H18N2O6/c22-18-14(21(26)29-11-6-2-1-3-7-11)10-15(23(27)28)16-17(18)20(25)13-9-5-4-8-12(13)19(16)24/h4-5,8-11H,1-3,6-7,22H2

InChI Key

GKUQETSMVPQNBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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